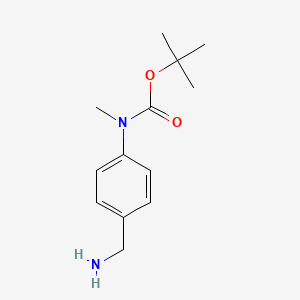

tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h5-8H,9,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHYTPRPKZWCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651280 | |

| Record name | tert-Butyl [4-(aminomethyl)phenyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191871-91-7, 1040682-07-2 | |

| Record name | tert-Butyl [4-(aminomethyl)phenyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Carbamate Formation via Amine Protection

This method employs tert-butoxycarbonyl (Boc) protection of a pre-synthesized 4-(aminomethyl)-N-methylaniline intermediate. The reaction proceeds via nucleophilic attack of the primary amine on di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Reaction Scheme :

Key Conditions :

-

Base : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA)

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Temperature : 0°C to room temperature

Data Table 1 : Optimization of Boc Protection

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMAP | THF | 0 → 25 | 85 | 98 |

| TEA | DCM | 25 | 78 | 95 |

Multi-Step Synthesis from 4-Nitrobenzaldehyde

An alternative route begins with 4-nitrobenzaldehyde, proceeding through reductive amination and subsequent Boc protection:

-

Reductive Amination :

-

Nitro Reduction :

Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine. -

Boc Protection :

As described in Section 1.1.

Data Table 2 : Stepwise Synthesis Yields

| Step | Reagents | Yield (%) |

|---|---|---|

| Reductive Amination | NaBH₄, MeOH | 92 |

| Nitro Reduction | H₂ (1 atm), Pd/C | 88 |

| Boc Protection | Boc₂O, DMAP, THF | 83 |

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors enhance heat transfer and mixing efficiency, critical for exothermic Boc protection reactions.

Case Study :

-

Reactor Type : Microfluidic tubular reactor

-

Residence Time : 15 minutes

-

Throughput : 5 kg/h

-

Purity : 99% (by HPLC)

Purification Techniques

-

Crystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >99% purity.

-

Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves Boc-protected products from unreacted amines.

Mechanistic Insights and Kinetic Analysis

Reaction Kinetics of Boc Protection

The rate of carbamate formation follows second-order kinetics, dependent on both amine and Boc anhydride concentrations. Arrhenius analysis reveals an activation energy () of 45 kJ/mol, indicating a moderately temperature-sensitive process.

Rate Law :

Solvent Effects

Polar aprotic solvents (e.g., THF) stabilize the transition state by solvating the leaving group (tert-butoxide). Non-polar solvents (e.g., toluene) reduce yields by 20–30% due to poor reagent solubility.

Challenges and Mitigation Strategies

Competing Side Reactions

-

N-Methylation Overprotection : Excess Boc anhydride may lead to di-Boc byproducts. Mitigated by stoichiometric reagent control.

-

Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.

Scalability Limitations

Batch processes face heat dissipation challenges. Adiabatic temperature rise in large reactors necessitates cryogenic cooling (-10°C).

Chemical Reactions Analysis

tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate undergoes various chemical reactions, including :

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate is C₁₃H₂₀N₂O₂, with a molecular weight of 236.32 g/mol. The compound features a tert-butyl group attached to a phenyl ring that carries an aminomethyl substituent, which contributes to its reactivity and biological interactions.

Applications in Biochemical Research

1. Biochemical Reagent:

this compound is utilized as a biochemical reagent in proteomics and other biochemical research areas. Its properties make it suitable for studying protein interactions and enzyme activities, particularly in metabolic pathways.

2. Interaction Studies:

Research has shown that this compound interacts with various biological macromolecules, which is crucial for understanding its mechanism of action and potential therapeutic targets. Initial studies suggest binding affinities with proteins involved in metabolic processes.

Applications in Medicinal Chemistry

1. PROTAC Development:

One of the notable applications of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). These compounds are designed for targeted protein degradation, representing a novel approach in drug development aimed at selectively eliminating pathogenic proteins.

2. Neuroprotective Properties:

Recent studies have indicated that derivatives of this compound may exhibit neuroprotective effects against amyloid-beta peptide aggregation, which is implicated in neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that certain derivatives could reduce oxidative stress and protect astrocytes from cytotoxicity induced by amyloid-beta .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate involves its interaction with specific molecular targets and pathways . The compound can inhibit certain biochemical processes, making it useful in research related to enzyme inhibition and protein interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share core structural features (Boc-protected aromatic amines) but differ in substituents, impacting their physicochemical properties and applications:

Physicochemical Properties

- Solubility: The aminomethyl group in the target compound enhances water solubility compared to tert-butyl (3-amino-4-methylphenyl)carbamate, where the methyl group reduces polarity .

- Stability : Boc groups in all compounds are stable under basic conditions but cleaved by acids (e.g., TFA). tert-Butyl (4-chlorophenethyl)carbamate () shows similar stability but differs in reactivity due to the chlorophenethyl group .

- Melting Points: tert-Butyl (4-aminobenzyl)carbamate melts at 148°C , while tert-butyl(4-((3-hydroxy-2-phenylpropanamido)methyl)phenyl) carbamate (3k) has a lower melting point (118–120°C) due to its flexible side chain .

Biological Activity

Tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate (commonly referred to as BTAMC) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of BTAMC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

BTAMC is characterized by its carbamate functional group, which is known for enhancing the pharmacological properties of various compounds. Its structure can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 220298-96-4

The presence of the tert-butyl group contributes to its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of BTAMC can be attributed to several mechanisms:

- Enzyme Inhibition : BTAMC has been shown to inhibit specific enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the central nervous system. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially improving cognitive functions.

- Neuroprotective Effects : Studies indicate that BTAMC exhibits neuroprotective properties against oxidative stress. It has been observed to reduce reactive oxygen species (ROS) levels in neuronal cell lines, suggesting a protective role against neurodegenerative conditions such as Alzheimer's disease .

- Anti-inflammatory Activity : BTAMC has demonstrated the ability to modulate inflammatory responses by decreasing pro-inflammatory cytokines like TNF-α and IL-6 in cell cultures exposed to amyloid beta (Aβ) peptides. This suggests a potential application in treating neuroinflammatory conditions .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of BTAMC:

Case Studies

Several studies have explored the therapeutic potential of BTAMC:

- Neuroprotective Study : A study conducted on SH-SY5Y neuronal cells treated with Aβ peptides showed that BTAMC significantly improved cell viability compared to untreated controls. The compound reduced apoptosis markers and enhanced antioxidant enzyme activity, indicating its potential as a neuroprotective agent .

- Inflammation Model : In an in vitro model simulating neuroinflammation, BTAMC treatment led to a marked reduction in the production of inflammatory cytokines. This finding supports its potential use in treating conditions characterized by chronic inflammation in the brain .

Q & A

Q. What are the standard synthetic routes for tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate?

Q. How is this compound characterized in synthetic workflows?

Characterization relies on:

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for verifying carbamate and aromatic protons.

- Mass Spectrometry (MS) : ESI+ mode confirms molecular ion peaks (e.g., m/z 469 [M+H]<sup>+</sup> for intermediates) .

- Chromatography : HPLC purity >95% is standard for research-grade material .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, safety goggles, and lab coats are mandatory. Use respiratory protection if aerosolization is possible .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

- Storage : Stable at room temperature in airtight containers, away from oxidizers and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature Control : Low temperatures (-78°C) during Boc-protection minimize side reactions like premature deprotection .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3)2Cl2) enhance coupling efficiency in Sonogashira-type reactions .

- Solvent Choice : Polar aprotic solvents (e.g., THF, DMAc) improve solubility of intermediates .

Q. What strategies address regioselectivity challenges in substitution reactions?

- Directing Groups : The aminomethyl moiety on the phenyl ring can act as a directing group, favoring para-substitution in pyrimidine coupling .

- Steric Effects : Bulky tert-butyl groups reduce undesired nucleophilic attack at alternate sites .

Q. How should contradictory data on biological activity be analyzed?

- Dose-Response Studies : Re-evaluate enzyme inhibition (e.g., acetylcholinesterase) across concentrations to identify non-linear effects .

- Structural Analog Comparison : Compare with derivatives lacking the carbamate group to isolate functional group contributions .

- Mechanistic Profiling : Use molecular docking to assess binding affinity variations due to conformational flexibility .

Q. What factors influence the compound’s stability under varying conditions?

- pH Sensitivity : The carbamate bond hydrolyzes under strongly acidic/basic conditions (pH <2 or >10) .

- Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage for long-term stability .

Q. What role does this compound play in medicinal chemistry research?

- Enzyme Inhibition : Acts as a β-secretase 1 inhibitor (IC50 ~2.5 µM), relevant to Alzheimer’s disease studies .

- Anti-inflammatory Activity : Modulates TNF-α levels in macrophage models, suggesting utility in inflammation pathways .

- Prodrug Potential : The Boc group enables controlled release of active amines in vivo .

Data Contradiction Analysis

Example : Discrepancies in reported enzyme inhibition IC50 values:

- Hypothesis 1 : Variability in assay conditions (e.g., buffer pH, incubation time).

- Hypothesis 2 : Impurity profiles affecting activity (e.g., residual Pd catalysts from synthesis) .

- Resolution : Reproduce studies using standardized protocols (e.g., OECD guidelines) and ultra-pure batches (>99% HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.